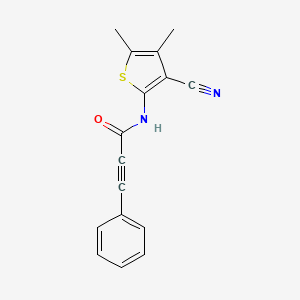
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide: is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano and methyl groups, and a phenylprop-2-ynamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of cyano and methyl groups through electrophilic substitution reactions. The final step involves coupling the thiophene derivative with a phenylprop-2-ynamide moiety under specific conditions, such as the use of a palladium catalyst and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. Research focuses on their ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Wirkmechanismus
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide involves its interaction with molecular targets, such as enzymes or receptors. The cyano and phenylprop-2-ynamide groups can form hydrogen bonds or π-π interactions with the target, leading to modulation of its activity. The thiophene ring’s electronic properties also play a role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylsulfanylpropanamide
Comparison: Compared to similar compounds, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide is unique due to its phenylprop-2-ynamide moiety, which imparts distinct electronic and steric properties
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c1-11-12(2)20-16(14(11)10-17)18-15(19)9-8-13-6-4-3-5-7-13/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLJOAWLZXPNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C#CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{2-[(2-ethoxy-1,1-dimethylethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5442433.png)
![1-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride](/img/structure/B5442439.png)
![N-(cyclohexylmethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5442446.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5442482.png)
![3-{1-[(4-phenyl-1-piperidinyl)acetyl]-3-azetidinyl}pyridine](/img/structure/B5442486.png)
![2-methyl-3-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5442487.png)
![1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5442510.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol](/img/structure/B5442515.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442531.png)
![[(E)-4-(4-bromophenyl)sulfonylbutan-2-ylideneamino]thiourea](/img/structure/B5442539.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-3-oxetanyl)methyl]acetamide](/img/structure/B5442545.png)
![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropylpyrimidine](/img/structure/B5442565.png)
